K(ATP) Channel-Sparing Profile
In a systematic voltage-clamp study using follicle-enclosed Xenopus oocytes, 2-hydrazino-2-imidazoline was one of only two compounds (alongside 2-methyl-2-imidazole) that produced no detectable inhibition of Y-26763-induced glibenclamide-sensitive K⁺ currents [1]. In contrast, ten aromatic imidazoline/imidazolidine derivatives—including phentolamine, (±)-cibenzoline, alinidine, oxymetazoline, antazoline, midaglizole, xylometazoline, tramazoline, and ST91—potently suppressed K⁺ currents with IC₅₀ values below 80 µM. Even the archetypal imidazoline receptor ligands clonidine and idazoxan, which are considered weak K⁺ channel blockers, exhibited measurable inhibition with IC₅₀ values of 780 µM and 955 µM, respectively [1]. The authors concluded that an aromatic ring is an essential structural requirement for K⁺ current blockade by imidazoline derivatives [1].
| Evidence Dimension | Inhibition of glibenclamide-sensitive K⁺ currents (Y-26763-induced) in Xenopus oocytes |
|---|---|
| Target Compound Data | 2-Hydrazino-2-imidazoline: no detectable effect on K⁺ currents (IC₅₀ not determinable) |
| Comparator Or Baseline | Phentolamine, cibenzoline, alinidine, oxymetazoline, antazoline, midaglizole, xylometazoline, tramazoline, ST91: IC₅₀ < 80 µM each. Clonidine: IC₅₀ 780 µM. Idazoxan: IC₅₀ 955 µM [1] |
| Quantified Difference | ≥ 10-fold selectivity window over the weakest aromatic inhibitor (idazoxan); effectively complete selectivity over potent aromatic inhibitors (IC₅₀ ratio > 80 µM vs. no inhibition) |
| Conditions | Voltage-clamped follicle-enclosed Xenopus oocytes; K⁺ currents induced by Y-26763, a novel K⁺ channel opener |
Why This Matters
For laboratories screening imidazoline-based compounds for antihypertensive, adrenergic, or I₁-receptor pharmacology, 2-hydrazino-2-imidazoline provides a uniquely clean background devoid of K(ATP) channel off-target liability, unlike nearly all aromatic imidazoline comparators.
- [1] Sakuta H, Okamoto K, Watanabe Y. Inhibition by imidazoline and imidazolidine derivatives of glibenclamide-sensitive K+ currents in Xenopus oocytes. Eur J Pharmacol. 1994;259(3):223-231. doi:10.1016/0014-2999(94)90648-3 View Source
